4-(1-Adamantyl)-2-bromophenol

Vue d'ensemble

Description

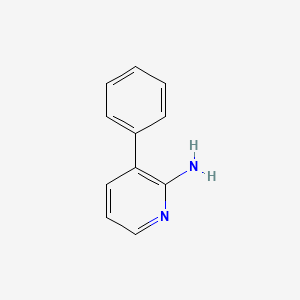

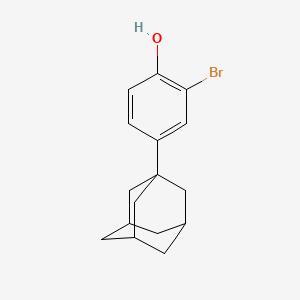

4-(1-Adamantyl)-2-bromophenol is a compound that features an adamantyl group attached to a bromophenol moiety. The adamantyl group is a bulky, rigid, cage-like structure derived from adamantane, which provides unique steric properties to the compounds it is part of. The bromophenol component includes a bromine atom and a hydroxyl group attached to a benzene ring, which can participate in various chemical reactions due to the presence of these functional groups.

Synthesis Analysis

The synthesis of adamantyl-substituted phenols, such as 4-(1-Adamantyl)-2-bromophenol, can be achieved through different methods. One approach involves the Friedel-Crafts reaction of 1-bromoadamantane and phenol, leading to the formation of 4-(1-Adamantyl)phenol, which can then be further brominated to obtain the desired 2-bromophenol derivative . Another method for synthesizing 2-(1-adamantyl)-4-bromophenol, which is an intermediate in adapalene synthesis, has been developed without the use of catalysts and solvents, providing an environmentally friendly alternative . Additionally, a clean process using ion-exchange resin catalysis has been described for the synthesis of 2-adamantylphenol derivatives, including 2-(1-adamantyl)-4-bromophenol .

Molecular Structure Analysis

The molecular structure of adamantane-based bisphenol molecules, which are structurally related to 4-(1-Adamantyl)-2-bromophenol, has been studied through single-crystal X-ray analysis. These studies have revealed the formation of multiple intermolecular hydrogen bonds between the hydroxyl groups of the phenol moieties, leading to the creation of one-dimensional polymers and frameworks with channels in the solid state .

Chemical Reactions Analysis

The chemical reactivity of adamantyl-substituted phenols includes their ability to undergo phenolysis, as demonstrated by the SN1-type solvolysis of 1-adamantyl chloride, bromide, and p-toluenesulfonate in binary mixtures of phenol with benzene . The presence of the bromine atom in 4-(1-Adamantyl)-2-bromophenol also allows for further chemical transformations, such as the formation of adamantylidene-quinone methides upon photochemical excitation, which can undergo nucleophilic addition reactions .

Physical and Chemical Properties Analysis

Adamantyl-substituted phenolic polymers, including those derived from 4-(1-Adamantyl)phenol, exhibit high glass transition temperatures and thermal stability, with a 10% weight loss at 400°C in nitrogen. These properties indicate the potential for these materials to be used in applications requiring high thermal resistance . The antimicrobial and antiviral activities of adamantylphenols have also been reported, suggesting their utility in pharmaceutical applications .

Applications De Recherche Scientifique

1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel Adamantane Derivatives

- Summary of Application: The study involves the synthesis of novel adamantane derivatives and their antimicrobial and anti-proliferative activities. The reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yielded the corresponding thiosemicarbazones .

- Methods of Application: The reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes was carried out. 1-Adamantyl isothiocyanate was reacted with 1-methylpiperazine or piperidine to yield the corresponding N-(adamantan-1-yl)carbothioamides .

- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and yeast-like pathogenic fungus Candida albicans .

2. Advances in the Chemistry of Unsaturated Adamantane Derivatives

- Summary of Application: This review discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .

- Methods of Application: The review discusses methods for the synthesis of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results or Outcomes: The review summarizes the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

3. Synthesis of 1,2-Disubstituted Adamantane Derivatives

- Summary of Application: This review summarizes achievements in the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Methods of Application: The review discusses methods for the synthesis of 1,2-disubstituted adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results or Outcomes: The review summarizes the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

4. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4

- Summary of Application: The study involves the synthesis of novel 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yielding the corresponding thiosemicarbazones .

- Methods of Application: The reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes was carried out. 1-Adamantyl isothiocyanate was reacted with 1-methylpiperazine or piperidine to yield the corresponding N-(adamantan-1-yl)carbothioamides .

- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antimicrobial activity .

5. Advances in the Chemistry of Unsaturated Adamantane Derivatives

- Summary of Application: This review discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .

- Methods of Application: The review discusses methods for the synthesis of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results or Outcomes: The review summarizes the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

6. Synthesis of 1,2-Disubstituted Adamantane Derivatives

- Summary of Application: This review summarizes achievements in the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Methods of Application: The review discusses methods for the synthesis of 1,2-disubstituted adamantane derivatives .

- Results or Outcomes: The review summarizes the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Safety And Hazards

Orientations Futures

Research on adamantyl compounds, including 4-(1-Adamantyl)-2-bromophenol, is ongoing. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another promising line of research involves the use of adamantyl compounds in the treatment of tuberculosis .

Propriétés

IUPAC Name |

4-(1-adamantyl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDOSRCXWZXYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377860 | |

| Record name | 4-(1-adamantyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantyl)-2-bromophenol | |

CAS RN |

63013-55-8 | |

| Record name | 4-(1-adamantyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.